N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-25(22,23)19-7-6-17(14(19)21)13(20)15-9-12(11-3-8-24-10-11)18-5-2-4-16-18/h2-5,8,10,12H,6-7,9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISGUSRSGPYIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, which features multiple heterocyclic structures including pyrazole and thiophene, is being studied for its pharmacological properties, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 305.36 g/mol. The structure can be represented as follows:
This compound's unique arrangement of functional groups contributes to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing pyrazole and thiophene rings have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds were screened against E. coli, S. aureus, and B. subtilis, demonstrating zones of inhibition that suggest promising antimicrobial properties .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds with similar structures have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The presence of the thiophene ring may enhance these effects due to its electronic properties.
Study 1: Antimicrobial Screening
A recent synthesis of various pyrazole-thiazole derivatives included this compound. The study evaluated these compounds for their antimicrobial activity using the well diffusion method. Results indicated that several derivatives exhibited significant activity against P. mirabilis and A. niger, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 62.5 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 31.25 | Good against A. niger |
| Compound B | 62.5 | Moderate against P. mirabilis |
| Compound C | 31.25 | Good against S. aureus |
Study 2: Anti-inflammatory Activity
In another investigation, pyrazole-containing compounds were tested for their ability to reduce inflammation in a murine model. The results demonstrated that certain derivatives significantly lowered pro-inflammatory cytokines, indicating their potential use in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Features of Related Compounds
Key Observations:
Research Findings and Limitations
- No pharmacological or biochemical data for the target compound exists in the provided evidence.
- The synthesis of related compounds (e.g., ) highlights the need for advanced coupling reagents or catalysts to assemble the multi-heterocyclic framework.
- Critical Knowledge Gaps: Stability under physiological conditions (e.g., hydrolysis of the imidazolidinone ring). ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
